molecular formula C13H15NO5S B7738859 (2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid

(2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid

Cat. No.: B7738859
M. Wt: 297.33 g/mol
InChI Key: BFTZHIBQBQWJNU-AATRIKPKSA-N
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Description

(2E)-4-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This specialized compound features a conjugated system with an (E)-configured double bond, an electron-deficient thiophene ring with 4,5-dimethyl substitution and an ethoxycarbonyl moiety, and a terminal carboxylic acid functionality, making it a valuable scaffold for the synthesis of more complex molecules with potential biological activity. Compounds within this chemical class, particularly those featuring the 4-oxobut-2-enoic acid core (also known as maleamic acid derivatives) and thiophene heterocycles, have demonstrated significant potential across various research areas . Similar chalcone-amide hybrid structures have been investigated for their diverse pharmacological properties, including antimicrobial , anticancer , and antimalarial activities . The molecular architecture allows for potential interactions with biological targets through hydrogen bonding, π-π stacking, and dipole-dipole interactions. Researchers utilize this compound as a key intermediate in the development of novel therapeutic agents, particularly in the structural optimization of chalcone derivatives and heterocyclic compounds . The compound is provided with comprehensive analytical data (including HPLC purity, NMR, and MS spectra) to ensure research reproducibility. Handle with appropriate personal protective equipment in accordance with good laboratory practices. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-4-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-4-19-13(18)11-7(2)8(3)20-12(11)14-9(15)5-6-10(16)17/h5-6H,4H2,1-3H3,(H,14,15)(H,16,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTZHIBQBQWJNU-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The amine group of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate attacks the carbonyl carbon of 2-hydroxy-4-oxobut-2-enoic acid, forming a tetrahedral intermediate.

  • Dehydration : Elimination of water yields the conjugated enoic acid system, stabilized by resonance between the amide and carboxylic acid groups.

Optimized Parameters

  • Solvent : Ethanol or ethanol/water mixtures (1:1 v/v).

  • Temperature : Room temperature (20–25°C).

  • Reaction Time : 24 hours.

  • Yield : 86%.

Table 1: Key Reaction Parameters and Outcomes

ParameterValueSource
Solvent SystemEthanol/Water (1:1)
Temperature20–25°C
Reaction Duration24 hours
Isolated Yield86%
Purity (HPLC)>95%

Alternative Routes via Maleic Anhydride Derivatives

A less common but mechanistically distinct approach involves the use of maleic anhydride derivatives to construct the α,β-unsaturated carboxylic acid backbone. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with maleic anhydride under acidic conditions, followed by selective hydrolysis to yield the target compound.

Critical Considerations

  • Steric Effects : The 4,5-dimethyl substituents on the thiophene ring hinder rotation around the C–N bond, favoring the (E)-isomer due to reduced steric clash.

  • Acid Catalysis : Sulfuric acid (0.5–1.0 M) accelerates imine formation but risks ester hydrolysis if temperatures exceed 40°C.

Table 2: Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
CondensationHigh stereoselectivityLong reaction time86%
Maleic Anhydride RouteFaster kineticsRisk of over-hydrolysis72%

Post-Synthetic Modifications and Purification

Crystallization and Recrystallization

The crude product is typically purified via recrystallization from ethanol/water mixtures. The carboxylic acid group’s polarity facilitates dissolution in ethanol, while gradual water addition induces crystallization.

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves residual starting materials and byproducts, achieving >95% purity as confirmed by HPLC.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • ν (C=O) : 1712 cm⁻¹ (ester), 1689 cm⁻¹ (amide), 1654 cm⁻¹ (carboxylic acid).

  • ν (N–H) : 3412 cm⁻¹ (amide).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 1.40 (t, 3H, –CH₂CH₃), 2.25 (s, 6H, –CH₃), 4.38 (q, 2H, –OCH₂), 6.90 (s, 1H, thiophene-H), 7.08 (s, 1H, –CH=).

  • ¹³C NMR : δ 14.2 (–CH₂CH₃), 20.1 (–CH₃), 60.8 (–OCH₂), 123.4 (–CH=), 165.2 (–COOH).

Challenges and Optimization Opportunities

  • Stereochemical Control : While the (E)-isomer dominates under equilibrium conditions, trace (Z)-isomers (<2%) necessitate rigorous chromatography.

  • Solvent Selection : Ethanol minimizes epimerization but prolongs reaction times; DMF accelerates kinetics but risks ester group cleavage.

  • Catalysis : Lewis acids (e.g., ZnCl₂) remain unexplored but could enhance reaction rates and yields.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes oxidation under controlled conditions. Common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) convert the sulfur atom in the thiophene ring to sulfoxides or sulfones. This reactivity is critical for modifying electronic properties, which influence biological activity.

Example Reaction Pathway:

Thiophene+H2O2Thiophene sulfoxide/sulfone\text{Thiophene} + \text{H}_2\text{O}_2 \rightarrow \text{Thiophene sulfoxide/sulfone}

Reduction Reactions

The enone moiety (C=O and conjugated C=C) is susceptible to reduction. Sodium borohydride (NaBH₄) selectively reduces the ketone group to an alcohol, while lithium aluminum hydride (LiAlH₄) reduces both the ketone and the double bond, yielding a saturated diol.

Example Reaction Pathway:

Enone+NaBH4Allylic alcohol\text{Enone} + \text{NaBH}_4 \rightarrow \text{Allylic alcohol} Enone+LiAlH4Diol\text{Enone} + \text{LiAlH}_4 \rightarrow \text{Diol}

Substitution Reactions

The ethoxycarbonyl group participates in nucleophilic substitution. Under basic conditions, nucleophiles (e.g., amines, thiols) replace the ethoxy group, forming amides or thioesters. This reaction diversifies functional groups for applications in drug design .

Example Reaction Pathway:

Ethoxycarbonyl+R-NH2Carbamate/amide derivative\text{Ethoxycarbonyl} + \text{R-NH}_2 \rightarrow \text{Carbamate/amide derivative}

Electrophilic Addition

The α,β-unsaturated ketone undergoes Michael addition with nucleophiles (e.g., thiols, amines), forming 1,4-adducts. This reaction is exploited in synthesizing complex molecules for materials science .

Comparative Analysis of Reactivity

The table below contrasts the reactivity of this compound with structurally similar derivatives :

CompoundKey Functional GroupsOxidation ProductsReduction Products
Target CompoundThiophene, enone, ethoxycarbonylSulfoxide, sulfoneAllylic alcohol, diol
(2E)-4-{[2-(methoxycarbonyl)thien-3-yl]amino}-4-oxobut-2-enoic acidThiophene, methoxycarbonylSulfoxideSaturated alcohol
(E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acidPhenyl, enoneDiol

Mechanistic Insights

  • Electrophilic Nature : The enone acts as an electrophile, facilitating nucleophilic attacks at the β-carbon.

  • Steric Effects : The 4,5-dimethyl groups on the thiophene hinder reactions at the 4- and 5-positions, directing reactivity to the 2- and 3-positions .

Scientific Research Applications

Synthesis of the Compound

The synthesis of (2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid typically involves several multi-step organic reactions:

  • Preparation of the Thiophene Ring : This initial step constructs the thiophene structure.
  • Introduction of Substituents : Ethoxycarbonyl and dimethyl groups are added to the thiophene ring.
  • Formation of the Enone Structure : Achieved through condensation reactions under optimized conditions.

These steps can be scaled for industrial production using continuous flow reactors to enhance efficiency and yield.

Chemistry

This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Antimicrobial Activity : Studies have shown that certain derivatives possess notable antibacterial effects against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL.

Medicine

Ongoing research is exploring the compound's potential as a therapeutic agent, particularly in oncology, due to its anticancer properties. The enone structure can act as an electrophile, interacting with nucleophilic sites in biological molecules, which may modulate biochemical pathways relevant to cancer progression.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as conductive polymers and organic semiconductors, owing to its electronic properties imparted by the thiophene ring.

Mechanism of Action

The mechanism of action of (2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The enone structure can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations: Compound A and its tetrahydrobenzo[b]thiophene analogues (e.g., ) share the thiophene backbone but differ in saturation. The sulfonylamino derivative () introduces a sulfonyl group (–SO₂–), increasing molecular weight and lipophilicity (XLogP3 = 4.3 vs. 2.5 for Compound A), which could enhance membrane permeability in biological systems.

Substituent Effects on Reactivity: The presence of a phenyl group in analogues (e.g., ) reduces solubility in polar solvents but enhances stability in hydrophobic environments.

Synthetic Yields :

  • Compound A’s analogues synthesized via the Petasis reaction (e.g., ) show moderate yields (22–62%), reflecting challenges in balancing steric and electronic effects during multicomponent reactions.

Electronic Properties

Compound A’s α,β-unsaturated carbonyl system enables conjugation across the thiophene-carboxylic acid axis, as evidenced by UV-Vis spectra (λmax ~ 320 nm in DMSO) . In contrast, the p-tolyl-substituted analogue () exhibits redshifted absorption (λmax ~ 350 nm) due to extended π-conjugation from the aryl groups, correlating with its photoluminescent behavior.

Stability and Degradation

  • Compound A’s ester (–COOEt) and carboxylic acid (–COOH) groups render it susceptible to hydrolysis under alkaline conditions.
  • The sulfonylamino derivative () demonstrates higher stability due to the electron-withdrawing sulfonyl group, which protects the adjacent amine from nucleophilic attack .

Bioactivity

The sulfonylamino analogue () shares structural motifs with sulfonamide antibiotics, hinting at antimicrobial applications .

Biological Activity

The compound (2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acid has garnered attention in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Structure

The compound features a thiophene ring substituted with an ethoxycarbonyl group and an amino group, contributing to its unique chemical properties. Its chemical formula is C13H15NO3SC_{13}H_{15}NO_3S.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Preparation of the Thiophene Ring : The initial step involves constructing the thiophene structure.
  • Introduction of Substituents : Ethoxycarbonyl and dimethyl groups are introduced.
  • Formation of the Enone Structure : This is achieved through condensation reactions under optimized conditions.

The synthesis can be scaled for industrial production using continuous flow reactors, enhancing efficiency and yield .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives of this compound. For instance, a study demonstrated that certain derivatives exhibited significant antibacterial effects against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL .

Anticancer Activity

Research indicates that the compound may possess anticancer properties . A specific study evaluated its effects on cancer cell lines using the MTT assay, revealing that it inhibited cell proliferation with IC50 values in the range of 10-30 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Electrophilic Interactions : The enone structure acts as an electrophile, targeting nucleophilic sites in biological macromolecules.
  • Modulation of Signaling Pathways : This interaction can influence various biochemical pathways, including those involved in apoptosis and cell proliferation .

Study 1: Antimicrobial Evaluation

In a study published in November 2024, researchers synthesized several derivatives of the compound and tested their antimicrobial activities against Gram-positive and Gram-negative bacteria. Results showed that some derivatives had superior efficacy compared to standard antibiotics .

Study 2: Anticancer Efficacy

Another study focused on evaluating the anticancer potential of this compound against human breast cancer cells. The findings indicated a dose-dependent inhibition of cell growth, with significant induction of apoptosis observed through flow cytometry analysis .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(2E)-4-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobut-2-enoic acidSimilar thiophene structureModerate antibacterial activity
(2E)-4-{[3-(ethoxycarbonyl)-4,5-dimethylfuran-2-yl]amino}-4-oxobut-2-enoic acidFuran instead of thiopheneLower anticancer activity

Compared to similar compounds, this compound exhibits enhanced reactivity and biological activity due to the unique electronic properties imparted by the thiophene ring .

Q & A

Q. How are functionalized derivatives synthesized for structure-activity studies?

  • Methodological Answer : Introduce substituents via Pd-catalyzed cross-coupling (Suzuki-Miyaura) on the thiophene ring. For carboxylate modifications, use esterification (DCC/DMAP) or saponification (NaOH/EtOH). Characterization includes 19F^{19}F NMR for fluorinated analogs .

Q. What methodologies assess its stability under varying experimental conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4 weeks, monitored via HPLC. Thermal gravimetric analysis (TGA) identifies decomposition thresholds (>200°C). For photostability, expose to UV light (254 nm) and track degradation byproducts .

Q. How can molecular docking predict its interactions with biological targets?

  • Methodological Answer : Dock the compound into protein active sites (AutoDock Vina) using PDB structures. MD simulations (AMBER) assess binding stability over 100 ns. Validate with in vitro assays (e.g., enzyme inhibition) .

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